1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
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Overview
Description
- The chlorophenyl group is introduced via a nucleophilic substitution reaction.
- Reaction conditions: 4-chlorophenyl isocyanate, tetrahydrocarbazole intermediate, and a base such as triethylamine in a solvent like dichloromethane.
Formation of the Urea Linkage:
- The final step involves the reaction of the chlorophenyl isocyanate with the tetrahydrocarbazole intermediate to form the urea linkage.
- Reaction conditions: Mild heating (50-60°C) and stirring for several hours.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the carbazole moiety.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- Reduction reactions can target the urea linkage or the aromatic rings.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution:
- The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
- Common reagents: Halogens (Br₂, I₂), nitrating agents (HNO₃/H₂SO₄).
Major Products:
- Oxidation products include hydroxylated derivatives.
- Reduction products may include amines or alcohols.
- Substitution products vary depending on the substituent introduced.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
- Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea typically involves the following steps:
-
Formation of the Tetrahydrocarbazole Intermediate:
- Starting with a suitable indole derivative, the tetrahydrocarbazole core is synthesized through catalytic hydrogenation.
- Reaction conditions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and an appropriate solvent like ethanol.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The urea linkage and the aromatic groups play crucial roles in these interactions, often involving hydrogen bonding, π-π stacking, and hydrophobic effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(1H-indol-3-yl)urea: Similar structure but with an indole moiety instead of tetrahydrocarbazole.
1-(4-Chlorophenyl)-3-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)urea: Another analog with a different heterocyclic system.
Uniqueness:
- The tetrahydrocarbazole moiety in 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea provides unique electronic and steric properties, potentially leading to different biological activities and material properties compared to its analogs.
This compound’s unique combination of structural features makes it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-14-6-8-15(9-7-14)23-20(25)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)24-19/h5-11,24H,1-4,12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAPVGVCBCPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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